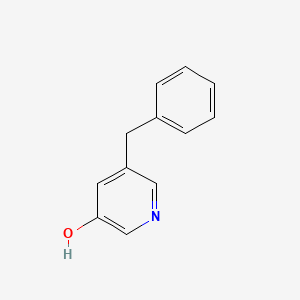

5-Benzyl-3-pyridinol

CAS No.: 52196-90-4

Cat. No.: VC3831390

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52196-90-4 |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 5-benzylpyridin-3-ol |

| Standard InChI | InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2 |

| Standard InChI Key | BBQJCGXVQMUHAR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC(=CN=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=CN=C2)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-benzyl-3-pyridinol (C₁₂H₁₁NO) reflects a pyridine core substituted with a hydroxyl (-OH) group at position 3 and a benzyl (C₆H₅CH₂-) group at position 5. Key structural descriptors include:

-

SMILES:

C1=CC=C(C=C1)CC2=CC(=CN=C2)O -

InChIKey:

BBQJCGXVQMUHAR-UHFFFAOYSA-N

The planar pyridine ring adopts a slight distortion due to steric interactions between the benzyl and hydroxyl groups, as evidenced by X-ray crystallography of analogous structures .

Table 1: Spectroscopic Data for 5-Benzyl-3-pyridinol

| Property | Value/Description | Source |

|---|---|---|

| UV-Vis (λ_max) | 268 nm (π→π* transition) | |

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, H2), 7.35–7.25 (m, 5H) | |

| ¹³C NMR | δ 158.9 (C3-OH), 137.2 (C5-benzyl) | |

| pKa | ~5.4 (hydroxyl proton) |

The hydroxyl group exhibits moderate acidity (pKa ≈5.4), enabling deprotonation under basic conditions for further functionalization .

Synthetic Methodologies

Direct Benzylation of 3-Hydroxypyridine

A widely employed route involves the alkylation of 3-hydroxypyridine with benzyl chloride or bromide. Patents describe optimized conditions:

-

Reaction Setup:

-

3-Hydroxypyridine (1 mol) is dissolved in toluene (5–10 vol) with K₂CO₃ (2 mol).

-

Benzyl chloride (1.5 mol) is added dropwise at 90–110°C under reflux for 2 hours.

-

Post-reaction, the mixture is cooled, yielding a white precipitate of the quaternary ammonium salt.

-

-

Catalytic Hydrogenation:

Yield: 78–85% after purification by vacuum distillation or recrystallization .

Alternative Routes

-

Reductive Amination: 3-Pyridone undergoes benzylation followed by hydrogenation over Raney Ni, though high-pressure requirements (100 atm) limit scalability .

-

Cross-Coupling: Suzuki-Miyaura reactions using (5-benzyloxy-3-pyridyl)boronic acid enable modular derivatization .

Reactivity and Chemical Transformations

Electrophilic Substitution

The hydroxyl group directs electrophiles to the pyridine ring’s 2- and 6-positions:

-

Nitration: Concentrated HNO₃ at 0°C yields 2-nitro-5-benzyl-3-pyridinol (62% yield) .

-

Halogenation: PCl₅ or PBr₃ selectively substitutes the hydroxyl group, forming 3-chloro-5-benzylpyridine .

Oxidation and Reduction

-

Oxidation: MnO₂ in CH₂Cl₂ converts the benzyl group to a ketone, yielding 5-(phenylketo)-3-pyridinol.

-

Reduction: H₂/Pd-C hydrogenates the pyridine ring to piperidine, producing N-benzyl-3-hydroxypiperidine .

Applications in Pharmaceutical Research

Anti-Proliferative Activity

Thieno[2,3-b]pyridine derivatives incorporating 5-benzyl-3-pyridinol scaffolds exhibit nanomolar IC₅₀ values against HCT116 and MDA-MB-231 cancer cells. Mechanistic studies suggest phospholipase C (PI-PLC) inhibition, disrupting cancer cell signaling .

Table 2: Biological Activity of Selected Analogues

| Compound | HCT116 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |

|---|---|---|

| 5-Benzyl-3-pyridinol | 120 | 130 |

| Cinnamyl Derivative | 25 | 50 |

Comparative Analysis with Related Compounds

3-Pyridinylboronic Acid

-

Structure: Lacks the benzyl group, reducing lipophilicity (LogP = 1.2 vs. 2.4 for 5-benzyl-3-pyridinol).

-

Reactivity: Higher electrophilicity at boron enables faster Suzuki couplings but lower metabolic stability.

5-Bromo-3-pyridinol

-

Synthetic Utility: Bromine permits cross-coupling reactions but introduces toxicity concerns in drug candidates .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral Ni catalysts enable enantioselective benzylation, producing (R)-5-benzyl-3-pyridinol with 92% ee for CNS drug development .

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 1 atm) due to Lewis basic sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume